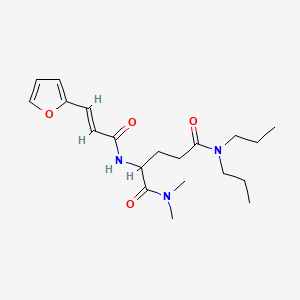![molecular formula C17H21N3O B14145680 2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol CAS No. 552286-06-3](/img/structure/B14145680.png)
2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol is a complex organic compound that features a pyrimidine ring substituted with a phenol group and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-chloropyrimidine with piperidine derivatives. This reaction often requires the presence of a base like potassium carbonate and a solvent such as dimethylformamide.
Substitution Reactions: The introduction of the phenol group can be achieved through nucleophilic aromatic substitution reactions. This step may involve the use of phenol and a suitable catalyst under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Purification steps like recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to modify the pyrimidine ring.
Substitution: Halogenation reactions can introduce halogen atoms into the pyrimidine ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated pyrimidine compounds.
科学的研究の応用
2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound is investigated for its use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol involves its interaction with specific molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues, while the piperidine moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and are known for their biological activities.
Piperidine Derivatives: Compounds with piperidine moieties are widely used in pharmaceuticals for their diverse pharmacological properties.
Uniqueness
2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol is unique due to the combination of a phenol group, a pyrimidine ring, and a piperidine moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
552286-06-3 |
|---|---|
分子式 |
C17H21N3O |
分子量 |
283.37 g/mol |
IUPAC名 |
2-[4-methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C17H21N3O/c1-12-11-16(20-10-6-5-7-13(20)2)19-17(18-12)14-8-3-4-9-15(14)21/h3-4,8-9,11,13,21H,5-7,10H2,1-2H3 |
InChIキー |
FMZBBVHDLZXBKP-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C2=NC(=NC(=C2)C)C3=CC=CC=C3O |
溶解性 |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


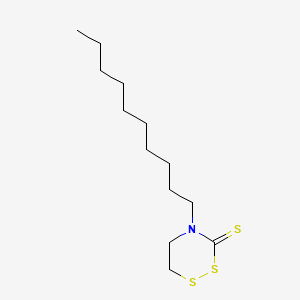
![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)
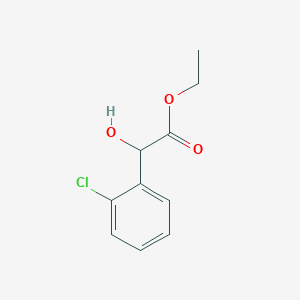
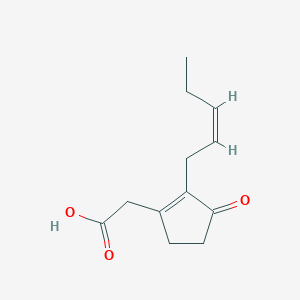
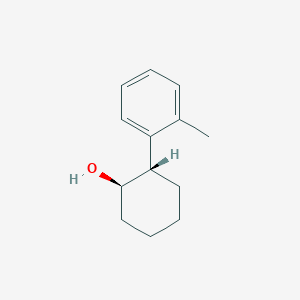

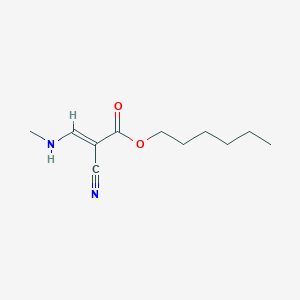
![Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14145673.png)
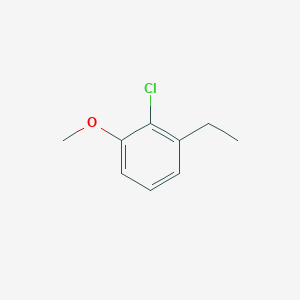

![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate](/img/structure/B14145684.png)
amino}ethan-1-ol](/img/structure/B14145689.png)
